molecular formula C9H7NO2 B3195848 6-Hydroxyquinoline 1-oxide CAS No. 93499-73-1

6-Hydroxyquinoline 1-oxide

Cat. No.: B3195848
CAS No.: 93499-73-1
M. Wt: 161.16 g/mol
InChI Key: BAVASXGOUUJJSQ-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique chemical properties and has been extensively studied for its applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinoline 1-oxide typically involves the oxidation of 6-hydroxyquinoline. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is carried out by dissolving 6-hydroxyquinoline in a suitable solvent, such as acetic acid, and then adding hydrogen peroxide slowly while maintaining the reaction temperature .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of eco-friendly oxidizing agents and solvents is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyquinoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxyquinoline 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.

    Industry: Used in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 6-Hydroxyquinoline 1-oxide involves its ability to interact with various molecular targets. It can chelate metal ions, which is crucial for its antimicrobial and anticancer activities. The compound can also interfere with enzyme activities by binding to active sites, thereby inhibiting their function. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Another hydroxylated quinoline with similar chelating properties but different reactivity due to the position of the hydroxyl group.

    Quinoline N-oxide: Lacks the hydroxyl group, leading to different chemical and biological properties.

    Isoquinoline: A structural isomer of quinoline with distinct chemical behavior.

Uniqueness: 6-Hydroxyquinoline 1-oxide is unique due to the presence of both hydroxyl and oxide functional groups, which impart distinct reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1-oxidoquinolin-1-ium-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-3-4-9-7(6-8)2-1-5-10(9)12/h1-6,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVASXGOUUJJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)[N+](=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93499-73-1
Record name 6-Quinolinol, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93499-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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